Quinolin-6-ylmagnesium bromide Quinolin-6-ylmagnesium bromide
Brand Name: Vulcanchem
CAS No.: 1621468-72-1
VCID: VC11664589
InChI: InChI=1S/C9H6N.BrH.Mg/c1-2-6-9-8(4-1)5-3-7-10-9;;/h2-7H;1H;/q-1;;+2/p-1
SMILES: C1=CC2=C(C=C[C-]=C2)N=C1.[Mg+2].[Br-]
Molecular Formula: C9H6BrMgN
Molecular Weight: 232.36 g/mol

Quinolin-6-ylmagnesium bromide

CAS No.: 1621468-72-1

Cat. No.: VC11664589

Molecular Formula: C9H6BrMgN

Molecular Weight: 232.36 g/mol

* For research use only. Not for human or veterinary use.

Quinolin-6-ylmagnesium bromide - 1621468-72-1

Specification

CAS No. 1621468-72-1
Molecular Formula C9H6BrMgN
Molecular Weight 232.36 g/mol
IUPAC Name magnesium;6H-quinolin-6-ide;bromide
Standard InChI InChI=1S/C9H6N.BrH.Mg/c1-2-6-9-8(4-1)5-3-7-10-9;;/h2-7H;1H;/q-1;;+2/p-1
Standard InChI Key XECDZAAABJMNFE-UHFFFAOYSA-M
SMILES C1=CC2=C(C=C[C-]=C2)N=C1.[Mg+2].[Br-]
Canonical SMILES C1=CC2=C(C=C[C-]=C2)N=C1.[Mg+2].[Br-]

Introduction

Structural and Chemical Properties

Molecular Composition and Identification

Quinolin-6-ylmagnesium bromide is an organomagnesium compound featuring a quinoline moiety substituted at the 6-position with a magnesium bromide group. The parent compound, quinoline (C₉H₇N), is a bicyclic aromatic system consisting of a benzene ring fused to a pyridine ring . The Grignard reagent retains this structure, with the magnesium atom coordinated to the quinoline’s 6-position and a bromide counterion. Key identifiers include:

PropertyValue
Molecular FormulaC₉H₆BrMgN
Molecular Weight232.36 g/mol
CAS Registry Number1621468-72-1
SynonymsMFCD11553342; magnesium;6H-quinolin-6-ide;bromide

The compound is typically prepared as a 0.25 M solution in 2-methyltetrahydrofuran (2-MeTHF), ensuring stability and reactivity in synthetic workflows .

Spectroscopic and Computational Data

While experimental spectral data for Quinolin-6-ylmagnesium bromide are sparingly reported in the literature, its parent compound, quinoline, exhibits characteristic UV-Vis absorption maxima at 270–310 nm due to π→π* transitions in the aromatic system . Computational models predict similar electronic properties for the Grignard derivative, with the magnesium center significantly altering the electron density at the 6-position.

Synthesis and Reactivity

Preparation Methods

Quinolin-6-ylmagnesium bromide is synthesized via the reaction of 6-bromoquinoline with magnesium metal in anhydrous ethereal solvents. This follows the general Grignard reagent preparation protocol:

6-Bromoquinoline+MgTHF or Et2OQuinolin-6-ylmagnesium bromide\text{6-Bromoquinoline} + \text{Mg} \xrightarrow{\text{THF or Et}_2\text{O}} \text{Quinolin-6-ylmagnesium bromide}

The reaction requires rigorously dry conditions to prevent hydrolysis, which would yield quinoline and magnesium hydroxides .

Pharmacological and Material Science Applications

Antimicrobial Applications

Future Directions and Challenges

Expanding Synthetic Methodologies

Recent advances in photoredox catalysis and flow chemistry present opportunities to exploit Quinolin-6-ylmagnesium bromide in continuous manufacturing processes. For instance, Wu et al. (2021) achieved quinoline synthesis via Cu(II)-catalyzed domino reactions under microwave irradiation, suggesting potential for optimizing Grignard-based routes .

Computational Modeling

Machine learning models predicting Grignard reagent reactivity could streamline the design of quinoline derivatives. Molecular docking studies, as performed by Ryad et al. (2024), may identify optimal substitution patterns for target proteins like EGFR .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator